molecular formula C9H8N2O B11782550 N-(2-Ethynylpyridin-4-yl)acetamide

N-(2-Ethynylpyridin-4-yl)acetamide

Cat. No.: B11782550
M. Wt: 160.17 g/mol
InChI Key: UVNUVVPJCGDYMQ-UHFFFAOYSA-N
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Description

N-(2-Ethynylpyridin-4-yl)acetamide is a pyridine-based acetamide derivative featuring an ethynyl (C≡CH) substituent at the 2-position of the pyridine ring. The compound’s structural characterization likely employs crystallographic methods, as inferred from the widespread use of SHELX programs in small-molecule refinement .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(2-ethynylpyridin-4-yl)acetamide

InChI

InChI=1S/C9H8N2O/c1-3-8-6-9(4-5-10-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12)

InChI Key

UVNUVVPJCGDYMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethynylpyridin-4-yl)acetamide typically involves the reaction of 2-ethynylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{2-Ethynylpyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylpyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction may produce saturated derivatives .

Mechanism of Action

The mechanism of action of N-(2-Ethynylpyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group and pyridine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine Acetamides with Halogen Substituents

Example Compound : N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0)

  • Structure : Chlorine substituent at the 4-position of the pyridine ring.
  • Molecular Formula : C₇H₇ClN₂O.
  • Chlorine’s electron-withdrawing effect may alter the pyridine ring’s electronic properties, affecting reactivity in nucleophilic substitution reactions .

Example Compound : N-(3-chloro-4-hydroxyphenyl)acetamide

  • Key Differences :
    • The absence of a pyridine ring reduces aromatic nitrogen’s electron-withdrawing effects.
    • Hydroxyl groups improve solubility via hydrogen bonding, contrasting with the ethynyl group’s hydrophobic nature .

Pyridine Acetamides with Oxygen-containing Substituents

Example Compound : N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide

  • Structure : Ethynyl group modified with a trimethylsilyl (TMS) protecting group at the 5-position of pyridine.
  • Key Differences :
    • The TMS group stabilizes the ethynyl moiety during synthesis, enabling controlled deprotection for subsequent reactions.
    • Hydroxyl group at the 4-position enhances solubility, unlike the unsubstituted ethynyl group in the target compound .

Example Compound : N-(2-Hydroxypyridin-3-yl)acetamide

  • Structure : Hydroxyl group at the 2-position of pyridine.
  • Key Differences: Hydroxyl groups enable hydrogen bonding, improving crystallinity and aqueous solubility.

Acetamides with Sulfur-containing Substituents

Example Compound : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structure : Sulfanyl (-S-) linkage to a pyrimidine ring.
  • Key Differences :
    • Sulfur atoms increase molecular polarity and may enhance metabolic stability compared to ethynyl groups.
    • Pyrimidine-pyrrole systems offer distinct π-π stacking interactions in protein binding .

Example Compound: 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide

  • Structure : Thiol (-SH) group on the acetamide backbone.
  • Key Differences: Thiols participate in redox reactions and metal coordination, unlike ethynyl groups.

Acetamides with Heterocyclic Cores Beyond Pyridine

Example Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structure : Benzothiazole core with trifluoromethyl and phenyl groups.
  • Key Differences :
    • Benzothiazole’s fused-ring system increases rigidity and planarity, favoring interactions with hydrophobic enzyme pockets.
    • Trifluoromethyl groups improve metabolic resistance compared to ethynyl substituents .

Example Compound : N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

  • Structure : Pyrazole ring linked to the phenyl group.
  • Key Differences :
    • Pyrazole’s dual nitrogen atoms enable hydrogen bonding and metal chelation, unlike pyridine’s single nitrogen.
    • Ethynyl-free structure limits applications in bioorthogonal chemistry .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications
N-(2-Ethynylpyridin-4-yl)acetamide Pyridine Ethynyl (C≡CH) at 2-position C₈H₇N₂O Potential for click chemistry, modular synthesis
N-(4-Chloropyridin-2-yl)acetamide Pyridine Chlorine at 4-position C₇H₇ClN₂O Enhanced lipophilicity, drug intermediates
N-(4-Hydroxy-5-(TMS-ethynyl)pyridin-3-yl)acetamide Pyridine TMS-ethynyl at 5-position, hydroxyl at 4-position C₁₃H₁₇N₂O₂Si Protected ethynyl for controlled synthesis
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyridine + Pyrimidine Sulfanyl linkage, methyl groups C₁₄H₁₇N₅OS Sulfur-mediated metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl C₁₆H₁₂F₃N₂OS Rigid core for enzyme inhibition

Biological Activity

N-(2-Ethynylpyridin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethynyl group and an acetamide functional group. The molecular formula is C10_{10}H9_{9}N3_{3}O, with a molecular weight of approximately 175.19 g/mol. The presence of the ethynyl group introduces unsaturation, enhancing the compound's reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and proteins involved in various biological pathways. The ethynyl group and the pyridine ring are crucial for binding affinity and selectivity toward these targets.

Key Mechanisms:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Structure-Activity Relationship (SAR)

The position of substituents on the pyridine ring significantly influences the compound's biological activity. Variations in the ethynyl group's position can lead to differences in binding affinity and overall efficacy compared to similar compounds. For example:

CompoundPosition of Ethynyl GroupBiological Activity
This compound4Antimicrobial, Anticancer
N-(3-Ethynylpyridin-4-yl)acetamide3Moderate Antimicrobial
N-(5-Ethynylpyridin-4-yl)acetamide5Reduced Activity

This table illustrates how positional specificity can lead to variations in biological effects, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL depending on the strain tested.
  • Anticancer Effects :
    • In vitro studies revealed that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were reported between 15 µM and 25 µM, indicating potent activity .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammation, such as cyclooxygenase (COX). Inhibition constants (Ki_i) were determined to be in the low micromolar range, suggesting a promising anti-inflammatory profile .

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